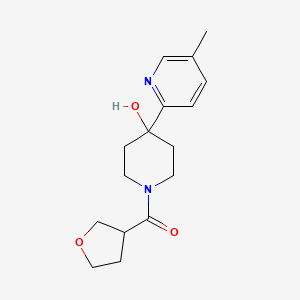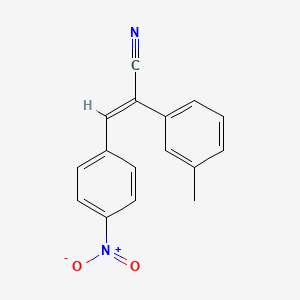![molecular formula C19H21N5O B5301731 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one](/img/structure/B5301731.png)
1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one, also known as CPI-455, is a small molecule inhibitor that has shown promising results in scientific research for various diseases. CPI-455 is a pyrrolidinone-based compound that has a unique chemical structure, making it a potent inhibitor of certain enzymes.
Mécanisme D'action
The mechanism of action of 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one involves the inhibition of certain enzymes, such as lysine demethylases. These enzymes are involved in the epigenetic regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer and neurodegenerative diseases. By inhibiting these enzymes, this compound can modulate gene expression, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative disease research, this compound has been shown to reduce the accumulation of amyloid beta plaques in the brain, which are implicated in the progression of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in treating various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one in lab experiments is its potency as an inhibitor of lysine demethylases. This makes it a valuable tool for studying the role of these enzymes in disease progression. However, one limitation of using this compound is its specificity for lysine demethylases. This means that it may not be useful for studying other enzymes or pathways involved in disease progression.
Orientations Futures
There are several future directions for the study of 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one. One direction is the development of more potent and specific inhibitors of lysine demethylases, which may have greater therapeutic potential. Another direction is the study of this compound in combination with other drugs, which may enhance its therapeutic effects. Additionally, the use of this compound in clinical trials for various diseases may be a promising avenue for future research.
Méthodes De Synthèse
The synthesis of 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one involves the reaction of various chemicals, including pyrrolidinone, 3-(1H-pyrazol-1-yl)phenylboronic acid, and 1H-imidazole-1-carboxaldehyde. The reaction takes place in the presence of a palladium catalyst, which facilitates the coupling of the chemicals. The resulting product is purified using column chromatography, yielding a white solid with a high purity.
Applications De Recherche Scientifique
1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one has been extensively studied for its potential use in various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the activity of certain enzymes, such as lysine demethylases, which are involved in the progression of cancer. This compound has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid beta plaques in the brain. Additionally, this compound has been studied for its anti-inflammatory properties, which may be useful in treating various inflammatory diseases.
Propriétés
IUPAC Name |
1-[3-[2-(3-pyrazol-1-ylphenyl)imidazol-1-yl]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-18-7-2-10-22(18)11-4-12-23-14-9-20-19(23)16-5-1-6-17(15-16)24-13-3-8-21-24/h1,3,5-6,8-9,13-15H,2,4,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZCHELQQIIJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2C=CN=C2C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-sec-butylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5301654.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5301660.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5301675.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(1H-imidazol-1-yl)propanamide](/img/structure/B5301681.png)
![2-[9-methoxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylacetamide](/img/structure/B5301688.png)


![[2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride](/img/structure/B5301705.png)
![(3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5301719.png)
![1-methyl-4-(naphtho[2,1-b]furan-2-ylcarbonyl)piperazine](/img/structure/B5301728.png)
![1-acetyl-3-(3-iodophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5301736.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5301751.png)